![molecular formula C24H50N2 B14639457 (E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene CAS No. 53867-49-5](/img/structure/B14639457.png)
(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene is an organic compound characterized by its unique diazene functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene typically involves the reaction of appropriate alkyl halides with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the diazene formation while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-Bis[5-(methyl)nonan-5-yl]diazene
- (E)-Bis[5-(ethyl)nonan-5-yl]diazene
- (E)-Bis[5-(butyl)nonan-5-yl]diazene
Uniqueness
(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
53867-49-5 |
|---|---|
Formule moléculaire |
C24H50N2 |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
bis(5-propan-2-ylnonan-5-yl)diazene |
InChI |
InChI=1S/C24H50N2/c1-9-13-17-23(21(5)6,18-14-10-2)25-26-24(22(7)8,19-15-11-3)20-16-12-4/h21-22H,9-20H2,1-8H3 |
Clé InChI |
MVRIRROLFPGDRX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)(C(C)C)N=NC(CCCC)(CCCC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[5.5]undec-7-en-3-one, 7,11,11-trimethyl-](/img/structure/B14639374.png)
![Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate](/img/structure/B14639380.png)
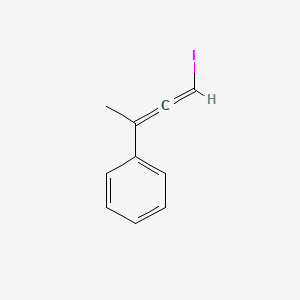
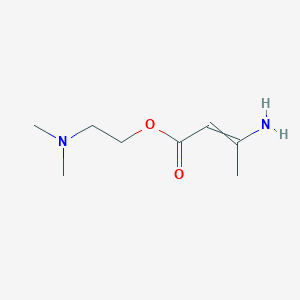
![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate](/img/structure/B14639407.png)
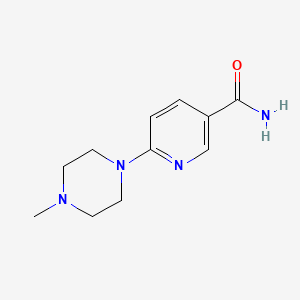


![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)
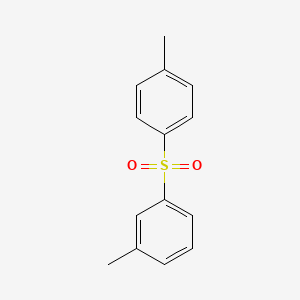
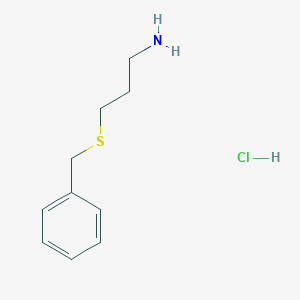
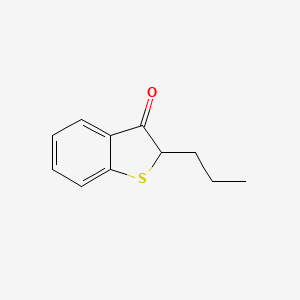

![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)
